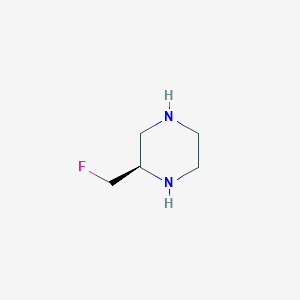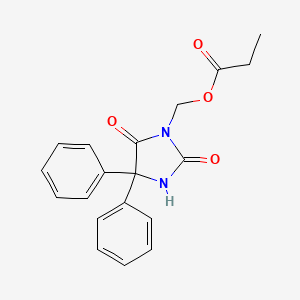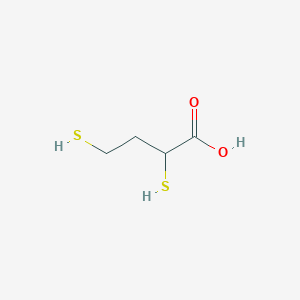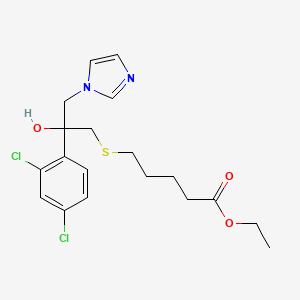![molecular formula C14H13N5 B12938013 9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]- CAS No. 464181-96-2](/img/structure/B12938013.png)
9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Vinylbenzyl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives It features a purine ring system substituted with a vinylbenzyl group at the 9-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Vinylbenzyl)-9H-purin-6-amine typically involves the reaction of 9H-purin-6-amine with 4-vinylbenzyl chloride. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 9-(4-Vinylbenzyl)-9H-purin-6-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Vinylbenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-(4-Vinylbenzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create functional polymers with unique properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purine derivatives.
Industry: Utilized in the production of advanced materials, such as conductive polymers and coatings.
Mécanisme D'action
The mechanism of action of 9-(4-Vinylbenzyl)-9H-purin-6-amine is largely dependent on its application. In polymer chemistry, it acts as a monomer that can undergo polymerization to form polymers with specific properties. In biological systems, it may interact with nucleic acids or proteins, potentially affecting their function. The vinylbenzyl group allows for further functionalization, enabling the compound to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(4-Vinylbenzyl)-9H-carbazole: Similar structure but with a carbazole ring instead of a purine ring.
4-Vinylbenzyl chloride: Lacks the purine ring but contains the vinylbenzyl group.
1-(4-Vinylbenzyl)uracil: Contains a uracil ring instead of a purine ring.
Uniqueness
9-(4-Vinylbenzyl)-9H-purin-6-amine is unique due to its combination of a purine ring and a vinylbenzyl group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications in materials science, biology, and medicine.
Propriétés
Numéro CAS |
464181-96-2 |
|---|---|
Formule moléculaire |
C14H13N5 |
Poids moléculaire |
251.29 g/mol |
Nom IUPAC |
9-[(4-ethenylphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H13N5/c1-2-10-3-5-11(6-4-10)7-19-9-18-12-13(15)16-8-17-14(12)19/h2-6,8-9H,1,7H2,(H2,15,16,17) |
Clé InChI |
ZZIJKSUKZHKIRR-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)




![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12937989.png)
![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)




